molecular formula C16H16N2O2S B14959575 N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide

N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide

Cat. No.: B14959575
M. Wt: 300.4 g/mol
InChI Key: GQZKQRQNBWONIL-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a carbamoylphenyl group and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under acidic conditions.

    Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable carbamoyl chloride reacts with the benzamide core.

    Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through a thiolation reaction, where an ethylthiol reacts with the benzamide core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamoylphenyl group may interact with specific amino acid residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)benzamide: Lacks the ethylsulfanyl group, which may result in different biological activities.

    2-(ethylsulfanyl)benzamide: Lacks the carbamoylphenyl group, which may affect its interaction with molecular targets.

    N-(4-carbamoylphenyl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide is unique due to the presence of both the carbamoylphenyl and ethylsulfanyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-ethylsulfanylbenzamide

InChI

InChI=1S/C16H16N2O2S/c1-2-21-14-6-4-3-5-13(14)16(20)18-12-9-7-11(8-10-12)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20)

InChI Key

GQZKQRQNBWONIL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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